molecular formula C10H19Br B12309933 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane

Cat. No.: B12309933
M. Wt: 219.16 g/mol
InChI Key: SLGIPQIZUHYPMB-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is an organic compound with the molecular formula C10H19Br It is a brominated derivative of cyclohexane, where a bromomethyl group and an isopropyl group are attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 4-(propan-2-yl)cyclohexanemethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically occurs at room temperature and yields the desired brominated product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction Reactions: The compound can be reduced to 4-(propan-2-yl)cyclohexanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the bromomethyl group to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

    Substitution: 4-(propan-2-yl)cyclohexanemethanol, 4-(propan-2-yl)cyclohexanecarbonitrile.

    Reduction: 4-(propan-2-yl)cyclohexanemethanol.

    Oxidation: 4-(propan-2-yl)cyclohexanecarboxylic acid.

Scientific Research Applications

1-(Bromomethyl)-4-(propan-2-yl)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.

    Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane involves its reactivity as a brominated compound. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into the cyclohexane ring. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

    1-(Chloromethyl)-4-(propan-2-yl)cyclohexane: Similar structure but with a chlorine atom instead of bromine.

    1-(Hydroxymethyl)-4-(propan-2-yl)cyclohexane: Contains a hydroxyl group instead of a bromine atom.

    4-(Propan-2-yl)cyclohexanemethanol: Lacks the bromine atom, having a hydroxymethyl group instead.

Uniqueness: 1-(Bromomethyl)-4-(propan-2-yl)cyclohexane is unique due to its high reactivity in substitution reactions, making it a valuable intermediate in organic synthesis. The presence of the bromine atom allows for versatile modifications, which are not as easily achievable with its chloro or hydroxy analogs.

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-(bromomethyl)-4-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-7H2,1-2H3

InChI Key

SLGIPQIZUHYPMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)CBr

Origin of Product

United States

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